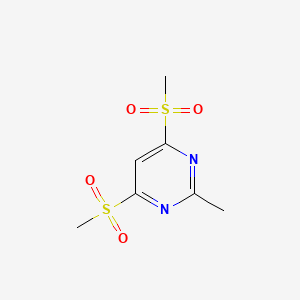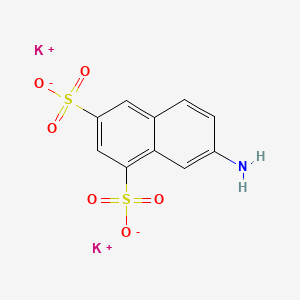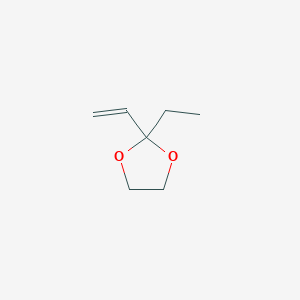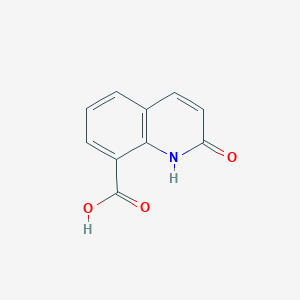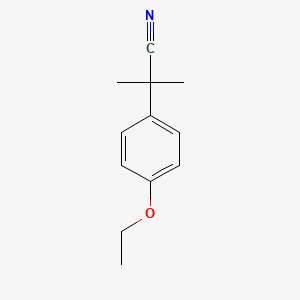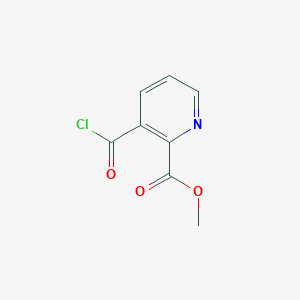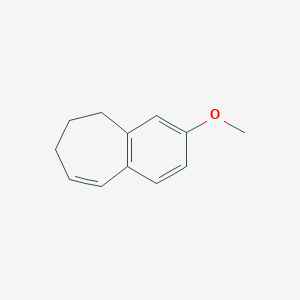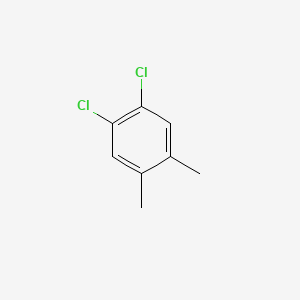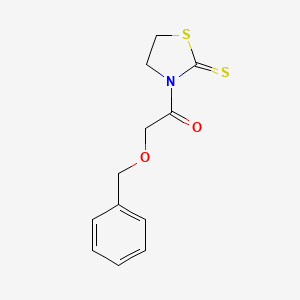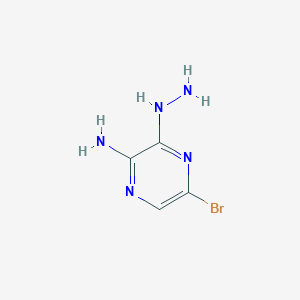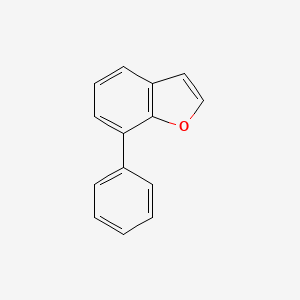
7-Phenylbenzofuran
Übersicht
Beschreibung
7-Phenylbenzofuran is a heterocyclic compound with a fused benzene and furan ring system. Its chemical structure consists of a benzene ring connected to a furan ring at the 7-position. The phenyl group (C₆H₅) is attached to the benzene ring, contributing to its aromatic character.
2.
Synthesis Analysis
Several synthetic methods exist for preparing 7-Phenylbenzofuran. One common approach involves cyclization reactions, such as Friedel-Crafts acylation or intramolecular cyclization of suitable precursors. Researchers have also explored transition-metal-catalyzed reactions to construct the benzofuran ring system.
3.
Molecular Structure Analysis
The molecular formula of 7-Phenylbenzofuran is C₁₄H₁₀O. Its molecular weight is approximately 194.23 g/mol. The compound exhibits planarity due to the conjugation between the benzene and furan rings. The phenyl group imparts steric effects and influences its reactivity.
4.
Chemical Reactions Analysis
- Electrophilic Aromatic Substitution (EAS) : The phenyl ring undergoes EAS reactions, such as halogenation, nitration, and sulfonation.
- Ring-Opening Reactions : The furan ring can be opened under acidic or basic conditions, leading to various derivatives.
- Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions enable the introduction of diverse substituents.
5.
Physical And Chemical Properties Analysis
- Melting Point : Typically in the range of 100–120°C.
- Solubility : Soluble in organic solvents (e.g., dichloromethane, ethanol) but sparingly soluble in water.
- UV-Vis Absorption : Exhibits absorption bands in the UV region due to its aromatic character.
7.
Wissenschaftliche Forschungsanwendungen
Cholinesterase Inhibitory Activity
- Synthesis and Molecular Docking : Hydroxylated 2-phenylbenzofuran derivatives, including modifications at the 7-position of the benzofuran scaffold, have shown potential as cholinesterase inhibitors. This research involved the synthesis, evaluation, and molecular docking studies of these compounds, highlighting their role in enzyme inhibition (Fais et al., 2019).
Antiprotozoal Activity
- Cationic 2-Phenylbenzofurans : A series of cationically substituted 2-phenylbenzofurans demonstrated significant in vitro antiprotozoal properties against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some compounds in this series were found to be more effective than existing treatments like pentamidine (Bakunov et al., 2008).
Monoamine Oxidase Inhibition
- Nitro- and Methoxy-Substituted Compounds : Nitro- and methoxy-substituted 2-phenylbenzofuran derivatives were synthesized and evaluated for their inhibitory activity on human monoamine oxidase (MAO). The study found specific derivatives to be potent inhibitors of MAO-A or MAO-B, highlighting their potential in treating neurodegenerative disorders (Delogu et al., 2021).
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
- Benzofuran-7-Carboxamides : Research on benzofuran-7-carboxamides has indicated their potential as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair processes. This study developed various compounds with 2-substituents to explore their biological activities (Lee et al., 2012).
Fungitoxicity
- Antifungal Activity : A study on the fungitoxicity of substituted 2-phenylbenzofurans showed that compounds with a hydroxy group displayed high antifungal activity. This work provides insights into the structural requirements for fungitoxicity in these compounds (Chamberlain & Carter, 1980).
Anticancer Properties
- Cytotoxic Effects on Cancer Cells : Certain 2-arylbenzofuran derivatives were found to exhibit cytotoxic effects on human cancer cells. These compounds, derived from phytoestrogens, showed potential in chemoprevention and treatment of cancer, with specific compounds demonstrating high efficacy against multiple cancer cell lines (Katsanou et al., 2007).
Antidiabetic Activity
- α-Glucosidase Inhibition and IAPP Aggregation : Hydroxylated 2-phenylbenzofuran compounds were investigated for their inhibitory activity against α-glucosidase and islet amyloid polypeptide (IAPP) aggregation, relevant in diabetes mellitus. Some compounds displayed significant inhibitory activity, with potential as antidiabetic drugs (Delogu et al., 2020).
Central Nervous System Agents
- Spiro[isobenzofuran-1(3H),4'-piperidines] : Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their evaluation as potential central nervous system agents provide insights into their role in treating conditions like depression (Bauer et al., 1976).
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with caution.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
8.
Zukünftige Richtungen
- Drug Development : Investigate its potential as a lead compound for drug development.
- Functionalization : Explore regioselective functionalization strategies.
- Bioactivity Studies : Investigate its biological effects and target interactions.
Eigenschaften
IUPAC Name |
7-phenyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNHAWPTYUFSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479507 | |
| Record name | 7-Phenylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenylbenzofuran | |
CAS RN |
35664-72-3 | |
| Record name | 7-Phenylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



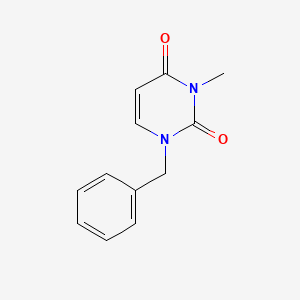
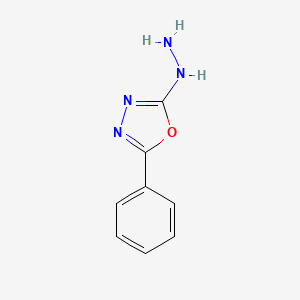
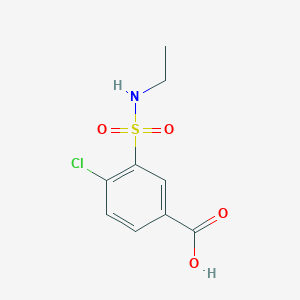
![1-[4-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1626578.png)
